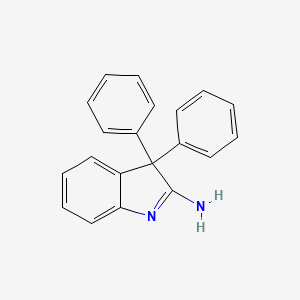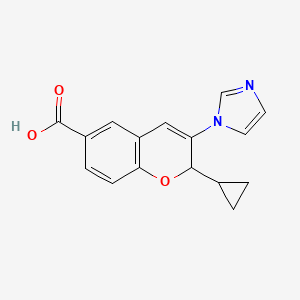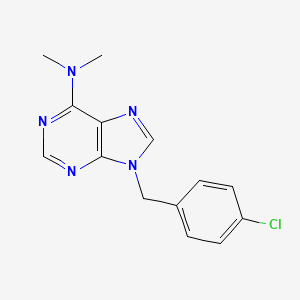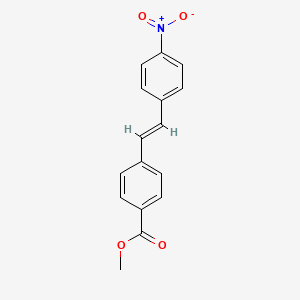
2-(Aminomethyl)-4-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 4-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to yield 4-iodonaphthalene. Subsequently, the 4-iodonaphthalene undergoes a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, column chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(Aminomethyl)-4-azidonaphthalene or 2-(Aminomethyl)-4-cyanonaphthalene can be formed.
Oxidation Products: Oxidation can yield imines or nitriles, such as 2-(Formyl)-4-iodonaphthalene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with modified functional groups.
Scientific Research Applications
2-(Aminomethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceutical agents, particularly in the design of novel drugs with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
2-(Aminomethyl)-4-iodonaphthalene can be compared with other naphthalene derivatives, such as:
2-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound provides unique reactivity and binding properties.
2-(Aminomethyl)-4-chloronaphthalene: Contains a chlorine atom instead of iodine. The larger size and higher polarizability of iodine in this compound can enhance its interactions with biological targets.
2-(Aminomethyl)-4-fluoronaphthalene: Features a fluorine atom, which is smaller and less polarizable than iodine. The distinct electronic properties of iodine in this compound can lead to different reactivity and biological activity.
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(4-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI Key |
RDYVFSRQOORVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)








![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)



